3-({2-[(1-METHYL-1H-1,2,3,4-TETRAAZOL-5-YL)SULFANYL]ACETYL}AMINO)BENZOIC ACID
Description
3-({2-[(1-Methyl-1H-1,2,3,4-tetrazol-5-yl)sulfanyl]acetyl}amino)benzoic acid is a benzoic acid derivative featuring a tetrazole ring substituted with a methyl group at the 1-position. The compound contains a sulfanylacetyl linker bridging the tetrazole and the aminobenzoic acid moiety.
Properties
IUPAC Name |
3-[[2-(1-methyltetrazol-5-yl)sulfanylacetyl]amino]benzoic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11N5O3S/c1-16-11(13-14-15-16)20-6-9(17)12-8-4-2-3-7(5-8)10(18)19/h2-5H,6H2,1H3,(H,12,17)(H,18,19) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PAJSHWWBSNVYAT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=NN=N1)SCC(=O)NC2=CC=CC(=C2)C(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11N5O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
293.30 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-({2-[(1-METHYL-1H-1,2,3,4-TETRAAZOL-5-YL)SULFANYL]ACETYL}AMINO)BENZOIC ACID typically involves multiple steps:
Formation of the Tetrazole Ring: The tetrazole ring can be synthesized by reacting an appropriate nitrile with sodium azide under acidic conditions.
Sulfanylation: The tetrazole derivative is then subjected to sulfanylation using a suitable thiol reagent.
Acetylation: The sulfanylated tetrazole is acetylated using acetic anhydride or acetyl chloride.
Coupling with Benzoic Acid: The final step involves coupling the acetylated tetrazole with benzoic acid or its derivatives under appropriate conditions, such as using a coupling reagent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for yield and purity. This might involve continuous flow reactors and automated systems to ensure consistent quality and efficiency.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the sulfanyl group, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can target the nitro groups or other reducible functionalities within the molecule.
Substitution: The aromatic ring in the benzoic acid moiety can undergo electrophilic substitution reactions, such as nitration, halogenation, or sulfonation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.
Reduction: Reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are commonly used.
Substitution: Electrophilic substitution reactions typically use reagents like nitric acid for nitration, bromine for bromination, and sulfuric acid for sulfonation.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Amino derivatives if nitro groups are present.
Substitution: Various substituted benzoic acid derivatives depending on the electrophile used.
Scientific Research Applications
3-({2-[(1-METHYL-1H-1,2,3,4-TETRAAZOL-5-YL)SULFANYL]ACETYL}AMINO)BENZOIC ACID has several applications in scientific research:
Medicinal Chemistry: It can be used as a building block for the synthesis of pharmaceutical compounds, particularly those targeting specific enzymes or receptors.
Materials Science: The compound’s unique structure makes it a candidate for the development of novel materials with specific electronic or optical properties.
Biological Studies: It can be used as a probe or ligand in biochemical assays to study enzyme activity or protein interactions.
Industrial Applications:
Mechanism of Action
The mechanism of action of 3-({2-[(1-METHYL-1H-1,2,3,4-TETRAAZOL-5-YL)SULFANYL]ACETYL}AMINO)BENZOIC ACID depends on its specific application:
Enzyme Inhibition: The compound may act as an inhibitor by binding to the active site of an enzyme, thereby preventing substrate access and subsequent catalytic activity.
Receptor Binding: It may interact with specific receptors on cell surfaces, modulating signal transduction pathways.
Protein Interaction: The compound can bind to proteins, altering their conformation and function.
Comparison with Similar Compounds
Tetrazole vs. Triazole Derivatives
The target compound’s tetrazole core (4 nitrogen atoms) contrasts with triazole-based analogs (3 nitrogen atoms), such as 3-[(1H-1,2,4-triazol-5-ylcarbonyl)amino]benzoic acid (CAS 328562-82-9, ). The tetrazole’s higher nitrogen content enhances acidity (pKa ~4.9 vs. triazole’s ~8.6), improving solubility in physiological conditions. However, triazole derivatives may exhibit better membrane permeability due to reduced polarity .
Substituent Effects on Heterocycles
- Methyl vs. Phenyl Substituents: The methyl group in the target compound (1-methyltetrazole) reduces steric hindrance compared to phenyl-substituted analogs like 3-({[(1-phenyl-1H-tetrazol-5-yl)sulfanyl]acetyl}amino)benzoic acid (CAS 446852-19-3, ). Phenyl groups increase aromaticity and lipophilicity (logP ~2.8 vs. Amino Substituents: Compounds like 2-(4-amino-5-methyl-4H-1,2,4-triazol-3-ylsulfanyl)acetamides () introduce an amino group, which can participate in hydrogen bonding, improving target affinity. These derivatives demonstrated anti-cancer activity against leukemia cells (IC50 ~12–35 µM), suggesting that substituent functionalization critically modulates bioactivity .
Linker Group Modifications
- Sulfanylacetyl vs. Carbonyl or Phenoxyacetyl Linkers: The sulfanylacetyl group in the target compound enables disulfide bond formation or thiol interactions, unlike the carbonyl linker in 3-[(1H-1,2,4-triazol-5-ylcarbonyl)amino]benzoic acid ().
Ester vs. Acid Functionalization
The methyl ester derivative methyl 2-[[2-(1-phenyltetrazol-5-yl)sulfanylacetyl]amino]benzoate (CAS 296273-33-1, ) highlights the impact of esterification on solubility. The ester form (logP ~3.2) is more lipophilic than the carboxylic acid (logP ~1.8), favoring passive diffusion across biological membranes but requiring hydrolysis for activation .
Data Tables
Table 1: Structural and Physicochemical Comparison
*Estimated using fragment-based methods.
Research Implications
The target compound’s methyl-substituted tetrazole offers a balance between acidity and lipophilicity, while phenyl analogs () may improve target affinity in hydrophobic environments. Future studies should explore the synergistic effects of substituents and linkers on pharmacokinetics and therapeutic efficacy.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
